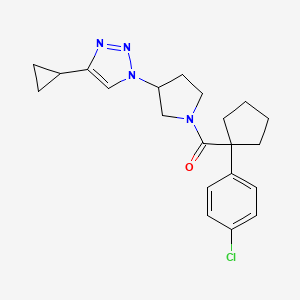

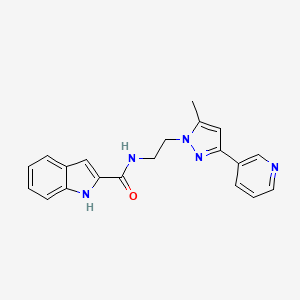

![molecular formula C12H12O4S B2742287 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid CAS No. 2580239-09-2](/img/structure/B2742287.png)

4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H12O4S . It has a molecular weight of 252.29 . This compound is also known by its IUPAC name, 4-(bicyclo[1.1.1]pentan-1-ylsulfonyl)benzoic acid .

Synthesis Analysis

The synthesis of compounds like “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” involves complex chemical reactions . Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . Various methods have been developed to access BCPs featuring a wide array of bridgehead substituents . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for postsynthesis functionalization .Molecular Structure Analysis

The molecular structure of “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” can be represented by the InChI code: 1S/C12H12O4S/c13-11(14)9-1-3-10(4-2-9)17(15,16)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” are complex and involve multiple steps . The compound is part of a class of molecules known as Bicyclo[1.1.1]pentanes (BCPs), which have been used as bioisosteres for para-substituted benzene rings in drug design .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” include a molecular weight of 252.29 . The compound is also known by its IUPAC name, 4-(bicyclo[1.1.1]pentan-1-ylsulfonyl)benzoic acid .科学的研究の応用

Synthesis of Macrocyclic and Polyamide Compounds

Rodewald and Ritter (1997) developed a novel macrocyclic arylene ether sulfone bearing two carboxylic groups, showcasing a method to synthesize bifunctionalized macrocycles which can be further used to build polyamides with potential applications in material science. This synthesis pathway illustrates the role of such compounds in creating polymers with specific properties (Rodewald & Ritter, 1997).

Radical-Mediated Functionalization

Wu et al. (2021) disclosed an efficient preparation of sulfonyl alkynyl/allyl/cyano-substituted bicyclo[1.1.1]pentane (BCP) derivatives through radical-mediated difunctionalization of propellane, indicating the broad utility of these processes in synthesizing highly functionalized BCP derivatives for medicinal chemistry and materials science applications (Wu et al., 2021).

Copper-Mediated Synthesis of Drug-like Bicyclopentanes

Zhang et al. (2020) reported a one-step, three-component radical coupling of [1.1.1]propellane that produces functionalized bicyclopentanes, demonstrating a significant advance in the synthesis of complex BCP derivatives. This method highlights the efficiency and versatility of modern synthetic techniques in accessing drug-like molecules featuring the BCP scaffold, which are of interest for their potential applications in pharmaceuticals (Zhang et al., 2020).

Photocatalytic and Radical Approaches

Huang et al. (2017) developed a visible-light photocatalytic method for the arylsulfonylation and bicyclization of C(sp3)-tethered 1,7-enynes, leading to the formation of functionalized sulfone-containing benzo[a]fluoren-5-ones. This approach demonstrates the utility of photocatalysis in synthesizing complex cyclic structures with potential applications in drug discovery and development (Huang et al., 2017).

Enantioselective Functionalization

Garlets et al. (2020) explored enantioselective C–H functionalization of BCPs, providing a novel strategy for accessing chiral substituted BCPs. This study opens new avenues for the synthesis of stereochemically complex BCP derivatives, which could have significant implications for the development of chiral drugs and materials (Garlets et al., 2020).

将来の方向性

The future directions for “4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid” and similar compounds could involve further exploration of their potential uses in drug design . The development of more efficient synthesis methods and the exploration of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors are also potential areas of future research .

特性

IUPAC Name |

4-(1-bicyclo[1.1.1]pentanylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4S/c13-11(14)9-1-3-10(4-2-9)17(15,16)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDBMBORANMIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

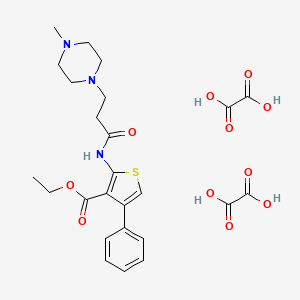

![3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2742207.png)

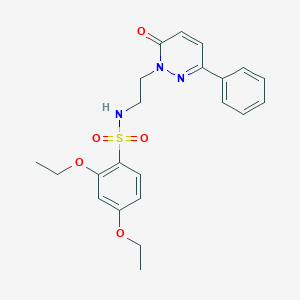

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2742208.png)

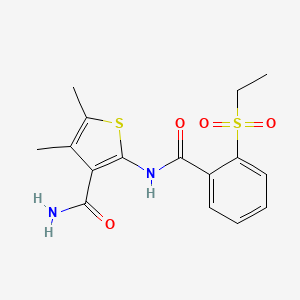

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742209.png)

![5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2742210.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2742216.png)

![1-[4-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742223.png)

![8-(4-Ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2742224.png)

![6-(4-chlorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2742225.png)

![1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2742226.png)